N-(5-chloro-2-hydroxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Description
This compound is a structurally complex spirocyclic isoquinoline derivative featuring a 5-chloro-2-hydroxyphenyl moiety and a 2-methoxyethyl substituent. The spiro[cyclohexane-1,3'-isoquinoline] core creates a rigid three-dimensional framework, which may enhance binding specificity in biological systems. The carboxamide group at position 4' facilitates hydrogen bonding, a critical feature for receptor interactions . The compound’s structural uniqueness lies in the combination of a hydroxylated aromatic ring, a methoxyethyl side chain, and a spirocyclic system, which differentiates it from conventional isoquinoline derivatives.
Properties
Molecular Formula |
C24H27ClN2O4 |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide |
InChI |
InChI=1S/C24H27ClN2O4/c1-31-14-13-27-23(30)18-8-4-3-7-17(18)21(24(27)11-5-2-6-12-24)22(29)26-19-15-16(25)9-10-20(19)28/h3-4,7-10,15,21,28H,2,5-6,11-14H2,1H3,(H,26,29) |
InChI Key |
BDWDEJFMDDSXFJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C(=O)C2=CC=CC=C2C(C13CCCCC3)C(=O)NC4=C(C=CC(=C4)Cl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Aromatic Substituents
- N-(5-chloro-2-methoxyphenyl)-1-hexyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide () Key Differences: Replaces the hydroxyl group with a methoxy substituent and substitutes the spiroisoquinoline core with a hexyl-linked quinoline. The hexyl chain may enhance lipophilicity, affecting membrane permeability .
- N-(5-chloro-2-methoxyphenyl)-4-hydroxy-2-oxo-1-allyl-1,2-dihydroquinoline-3-carboxamide () Key Differences: Features an allyl group instead of a methoxyethyl chain and lacks the spirocyclic system. Impact: The allyl group introduces unsaturation, which could influence metabolic stability.
Spirocyclic Isoquinoline Derivatives
- 2′-Cyclohexyl-1′-oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic acid () Key Differences: Uses a cyclopentane ring instead of cyclohexane in the spiro system and replaces the carboxamide with a carboxylic acid. Impact: The smaller cyclopentane ring may strain the spiro system, altering molecular geometry.
- 2'-(2-Methoxyphenyl)-1,3-dioxo-spiro[indene-pyrroloisoquinoline]-3'-carbonitrile () Key Differences: Incorporates a dioxo-pyrroloisoquinoline system and a nitrile group instead of carboxamide. Impact: The nitrile group offers dipole interactions but lacks hydrogen-bonding capacity. The dioxo system may enhance electron-withdrawing effects, altering redox properties .
Compounds with Similar Carboxamide Functionality
- 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide () Key Differences: Replaces the spiroisoquinoline with a thiazolidin-indole system and includes a trifluoromethylphenyl group. Impact: The thiazolidin ring introduces sulfur-based interactions, while the trifluoromethyl group enhances metabolic resistance. However, the absence of a spiro system reduces structural complexity .
- 2-(5-Chloro-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene)-N-(4-methoxyphenyl)hydrazinecarbothioamide () Key Differences: Substitutes the spiro core with an indole-hydrazinecarbothioamide scaffold. Impact: The thioamide group increases polarizability but may reduce stability under acidic conditions. The diethylamino group introduces basicity, affecting pH-dependent solubility .
Physicochemical and Spectral Comparisons
Research Implications and Gaps
- Biological Data Gaps: No direct activity data are provided in the evidence. Future studies should compare its efficacy against analogs like (quinoline) and (nitrile-spiro) in relevant assays.
- Synthetic Challenges : The spirocyclic core may require advanced cyclization techniques, as seen in similar compounds (e.g., ’s cyclopentane spiro system) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
